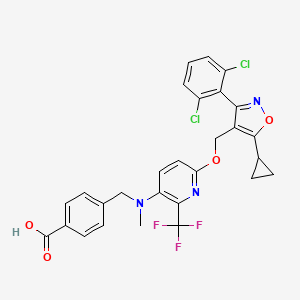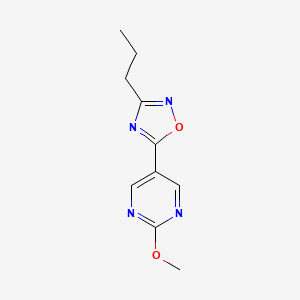
5-(2-Methoxypyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxypyrimidin-5-yl” is a chemical compound with the molecular weight of 139.16 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “2-Methoxypyrimidin-5-yl” involves various methods. For instance, the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The InChI code for “2-Methoxypyrimidin-5-yl” is 1S/C6H9N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2,7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “2-Methoxypyrimidin-5-yl” are diverse. For example, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis
“2-Methoxypyrimidin-5-yl” is a solid at room temperature . It has a molecular weight of 139.16 . The storage temperature is in a refrigerator .Scientific Research Applications
Antimicrobial and Anticancer Activity
- Oxadiazole derivatives, such as those synthesized in various studies, exhibit significant antimicrobial and anticancer activities. For instance, a study reported the synthesis and antimicrobial assessment of novel coumarins featuring 1,2,4-oxadiazole, which showed promising antibacterial and antifungal activities (Krishna et al., 2015). Another research effort focused on novel 1,3,4‐Oxadiazole derivatives of Dihydropyrimidinones, evaluating their anti-inflammatory, anthelmintic, and antibacterial activity, finding several compounds with promising pharmacological activities (Shaikh & Meshram, 2016).
Herbicidal Activity
- Compounds with 1,2,4-oxadiazole rings have been explored for their herbicidal activities. A study synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, demonstrating moderate to high levels of activity against various weeds, indicating potential applications in agriculture (Tajik & Dadras, 2011).
Material Science Applications
- Oxadiazole derivatives have also found applications in material science, such as in the development of organic light-emitting diodes (OLEDs). For example, an efficient pyridine- and oxadiazole-containing hole-blocking material was synthesized and used in LEDs, showcasing improved device efficiency (Wang et al., 2001).
Antioxidant Properties
- The synthesis and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives highlighted their antioxidant, analgesic, and anti-inflammatory actions, suggesting the therapeutic potential of oxadiazole derivatives in treating various diseases (Faheem, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-4-8-13-9(16-14-8)7-5-11-10(15-2)12-6-7/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFYDGVJUIEIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxypyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene](/img/structure/B2633919.png)
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2633920.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea](/img/structure/B2633921.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2633923.png)
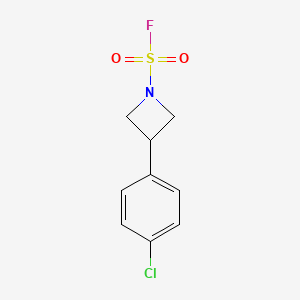
![9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
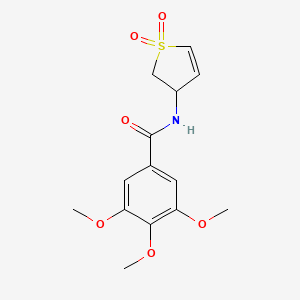
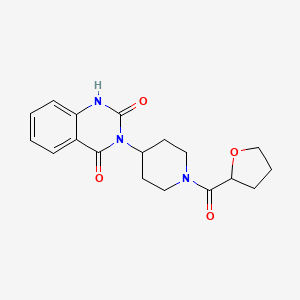
![6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2633929.png)

![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2633932.png)

